Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Catalog No.
S1905153
CAS No.
31396-84-6
M.F
C32F16N8Zn
M. Wt
865.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-h...

CAS Number

31396-84-6

Product Name

Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

IUPAC Name

zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene

Molecular Formula

C32F16N8Zn

Molecular Weight

865.7 g/mol

InChI

InChI=1S/C32F16N8.Zn/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

BEAYCAVYGQXGEJ-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2]

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7=C(C(=C(C(=C7F)F)F)F)C(=N6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=N8)[N-]C2=N3)C(=C(C(=C5F)F)F)F.[Zn+2]

Photodynamic Therapy (PDT):

PDT is a light-based treatment that uses a photosensitizer molecule to generate cytotoxic singlet oxygen upon light irradiation. ZnPcF16 shows promise as a photosensitizer due to its:

  • Strong absorption in the near-infrared (NIR) region: This allows for deeper tissue penetration compared to traditional photosensitizers that absorb visible light [].
  • Singlet oxygen generation: Studies have shown ZnPcF16's ability to generate singlet oxygen upon light irradiation, a key factor for PDT efficacy [, ].

Here are some research findings on ZnPcF16 for PDT:

  • A study published in the journal Dyes and Pigments demonstrated the potential of ZnPcF16-mediated PDT for tumor cell destruction [].
  • Another study explored ZnPcF16 nanoparticles for PDT, highlighting their ability to target and destroy cancer cells [].

Other Potential Applications:

While PDT is the most explored application for ZnPcF16, there's ongoing research on its potential use in other areas like:

  • Organic solar cells: Due to its light-absorbing properties, ZnPcF16 is being investigated as a component in organic solar cells for improved light harvesting efficiency [].

The compound Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex fluorinated compound featuring a unique nonacyclic structure. Its molecular formula includes 32 carbon atoms (C), 16 fluorine atoms (F), and 8 nitrogen atoms (N), with zinc as the central metal atom. The extensive fluorination contributes to its chemical stability and unique electronic properties.

The chemical reactivity of this compound is influenced by its structure and fluorination:

  • Oxidation: The compound can act as an electron acceptor in oxidation reactions.
  • Reduction: It may facilitate the reduction of various substrates under specific conditions.
  • Substitution Reactions: The presence of fluorine allows for potential substitution reactions with other halogens or functional groups.

These reactions are significant in both synthetic organic chemistry and materials science.

Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry due to its unique structure:

  • Antimicrobial Properties: Compounds with similar structures have shown activity against certain bacteria and fungi.
  • Anticancer Potential: Preliminary studies on related fluorinated compounds indicate possible anticancer properties through mechanisms involving cellular apoptosis.

Further biological studies are needed to fully elucidate its pharmacological potential.

The synthesis of this compound typically involves multi-step processes:

  • Fluorination: Initial steps may include the introduction of fluorine groups via electrophilic fluorination methods.
  • Cyclization: Formation of the nonacyclic structure often requires cyclization reactions that can be achieved through various coupling reactions.
  • Metal Incorporation: Finally, zinc is incorporated into the structure through coordination chemistry techniques.

Each step must be optimized for yield and purity to achieve the desired product.

This compound has several potential applications:

  • Materials Science: Its unique electronic properties make it suitable for use in electronic devices and sensors.
  • Catalysis: The compound may serve as a catalyst in organic reactions due to its ability to stabilize transition states.
  • Pharmaceuticals: Potential use in drug design due to its biological activity and structural uniqueness.

Interaction studies are crucial for understanding how this compound behaves in various environments:

  • Metal Ion Interactions: Studies may explore how zinc interacts with other metal ions or ligands in solution.
  • Biomolecular Interactions: Investigating interactions with proteins or nucleic acids could reveal insights into its biological mechanisms.

These studies help to predict the compound's behavior in biological systems and its potential therapeutic effects.

Several compounds share structural similarities with Zinc;5,6,7,8,...nonadecaene. Here are a few:

Compound NameKey FeaturesUnique Aspects
Copper;5,...nonadecaeneSimilar structure but contains copper instead of zincDifferent electronic properties due to copper's variable oxidation states
Cobalt;5,...nonadecaeneContains cobalt as the central metalExhibits different catalytic activities compared to zinc
Zinc;1,...phthalocyanineLess fluorination compared to the target compoundLower stability and electron mobility

These comparisons highlight the uniqueness of Zinc;5,...nonadecaene due to its extensive fluorination and complex structure that enhances its potential applications across various fields.

Hydrogen Bond Acceptor Count

24

Exact Mass

863.928184 g/mol

Monoisotopic Mass

863.928184 g/mol

Heavy Atom Count

57

Dates

Modify: 2023-08-16

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